Cas no 20873-28-3 (CINNOLINE, 4,6-DIMETHYL-)

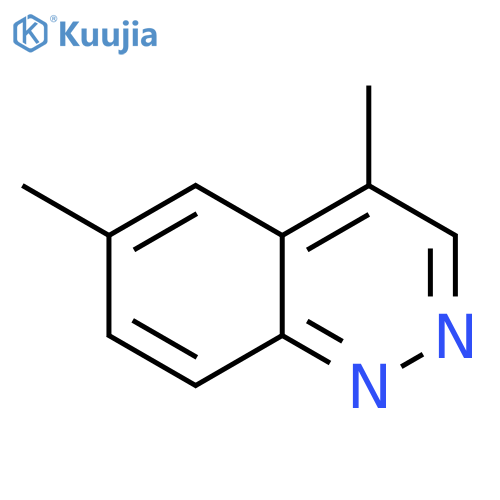

CINNOLINE, 4,6-DIMETHYL- structure

商品名:CINNOLINE, 4,6-DIMETHYL-

CINNOLINE, 4,6-DIMETHYL- 化学的及び物理的性質

名前と識別子

-

- CINNOLINE, 4,6-DIMETHYL-

- 4,6-Dimethyl-cinnoline

- SCHEMBL8404440

- SFYXKILVPLPBKP-UHFFFAOYSA-N

- 4,6-dimethylcinnoline

- 20873-28-3

-

- インチ: InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3

- InChIKey: SFYXKILVPLPBKP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C)C=NN=C2C=C1

計算された属性

- せいみつぶんしりょう: 158.084398327g/mol

- どういたいしつりょう: 158.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

CINNOLINE, 4,6-DIMETHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A367038-1g |

4,6-Dimethylcinnoline |

20873-28-3 | 97% | 1g |

$830.0 | 2025-02-21 | |

| Chemenu | CM514437-1g |

4,6-Dimethylcinnoline |

20873-28-3 | 97% | 1g |

$*** | 2023-03-30 |

CINNOLINE, 4,6-DIMETHYL- 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

20873-28-3 (CINNOLINE, 4,6-DIMETHYL-) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 81216-14-0(7-bromohept-1-yne)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20873-28-3)CINNOLINE, 4,6-DIMETHYL-

清らかである:99%

はかる:1g

価格 ($):747.0